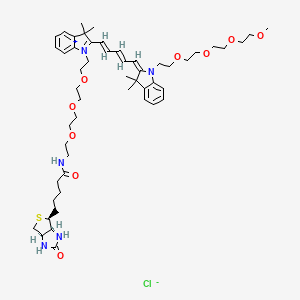
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as biotin. Biotin enables efficient protein enrichment. The hydrophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Molecular Imaging
Fluorescent Labeling
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is extensively used for fluorescent labeling in molecular imaging techniques such as fluorescence microscopy and flow cytometry. The Cy5 dye has an excitation maximum at 649 nm and an emission maximum at 670 nm, making it suitable for detecting biomolecules with minimal background interference .
Case Study: Protein Visualization
In a study examining the efficiency of Cy5-labeled antibodies, it was found that the attachment of Cy5 to proteins can enhance fluorescence properties significantly. However, the study also noted potential quenching effects when multiple Cy5 labels are attached to a single protein, indicating the need for careful optimization of labeling ratios . This highlights the importance of using biotin as a versatile linker to control the number of labels and improve signal detection.
Protein Enrichment and Detection
Biotin-Streptavidin System
The biotin component of this compound allows for efficient protein enrichment through the strong affinity between biotin and streptavidin. This property is utilized in various assays to capture and detect proteins in complex biological samples .
Application Example
In immunoassays, using biotinylated probes can significantly enhance sensitivity. For instance, a study demonstrated that biotin-Cy5 conjugates could effectively label target proteins in Western blotting, providing clear visualization even at low concentrations .
Drug Delivery Systems
Targeted Delivery
The PEG linkers in this compound improve solubility and stability in aqueous environments, which is crucial for drug delivery applications. The hydrophilic nature of PEG also helps to reduce immunogenicity and prolong circulation time in vivo .
Case Study: RNA Delivery Agents
Research into targeted RNA delivery agents has shown that using PEGylated compounds like this compound can facilitate the internalization of therapeutic RNA molecules into cells. The study indicated that these conjugates could activate immune responses while silencing specific genes in cancer cells, showcasing their potential in cancer therapy .
Diagnostic Applications
Fluorescent Probes for Diagnostics
The compound can serve as a fluorescent probe in diagnostic assays, enabling the detection of specific biomolecules associated with diseases. Its high quantum yield and stability make it an ideal candidate for developing sensitive diagnostic tools .
Summary Table of Applications
| Application Area | Description | Key Features |
|---|---|---|
| Molecular Imaging | Fluorescent labeling for microscopy and flow cytometry | High brightness, low background interference |
| Protein Enrichment | Utilizes biotin-streptavidin interaction for protein capture | Strong affinity for streptavidin |
| Drug Delivery | Enhances solubility and reduces immunogenicity | Improved circulation time |
| Diagnostic Applications | Fluorescent probes for disease biomarker detection | High quantum yield and stability |
Propriétés
Formule moléculaire |
C52H76ClN5O9S |
|---|---|
Poids moléculaire |
982.72 |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |
Clé InChI |
OQTIUMQNPRXRAE-ATUMDWEASA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















